An In-depth Technical Guide to N-ethyl-2-(methylamino)acetamide hydrochloride: From Synthesis to a Hypothesized Mechanism of Action
An In-depth Technical Guide to N-ethyl-2-(methylamino)acetamide hydrochloride: From Synthesis to a Hypothesized Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-(methylamino)acetamide hydrochloride is a small molecule of interest within the sphere of medicinal chemistry and neuropharmacology. While its primary current application lies as a versatile synthetic intermediate for more complex pharmaceutical agents targeting the central nervous system (CNS), its own pharmacological profile remains largely uncharacterized[1]. This technical guide provides a comprehensive overview of the known attributes of N-ethyl-2-(methylamino)acetamide hydrochloride, including its chemical and physical properties, and detailed synthetic pathways. Recognizing the current knowledge gap, this document further proposes a hypothesized mechanism of action based on structural analogy to known psychoactive compounds. Crucially, this guide outlines a systematic, multi-tiered experimental workflow designed to rigorously investigate and elucidate its true biological function. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related molecules.
Introduction
The landscape of CNS drug discovery is in constant evolution, with a continuous search for novel molecular entities that can modulate neural pathways with greater specificity and fewer off-target effects. Small molecule acetamides represent a rich chemical space for the development of such agents[2]. N-ethyl-2-(methylamino)acetamide hydrochloride, with its distinct structural motifs, presents as a compound of interest. Its hydrochloride salt form enhances water solubility, a desirable trait for a potential drug candidate[1]. While extensively utilized as a building block in synthetic chemistry, a thorough investigation into its intrinsic biological activity is warranted[1][3]. This guide aims to consolidate the existing knowledge and provide a forward-looking roadmap for its pharmacological investigation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C5H13ClN2O | [4] |
| Molecular Weight | 152.62 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents such as water and ethanol. | [3] |
| IUPAC Name | n-ethyl-2-(methylamino)acetamide hydrochloride | [4] |
| CAS Number | 909191-78-2 | [4] |
The presence of the hydrochloride salt significantly improves the aqueous solubility of the compound, which is a favorable characteristic for in vitro assays and potential formulation development[1].
Synthesis and Chemical Reactivity
N-ethyl-2-(methylamino)acetamide hydrochloride can be synthesized through several established chemical routes. The choice of a particular method may depend on the desired scale, purity requirements, and available starting materials.
Synthetic Pathways
Common synthetic strategies include:
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Amidation: This is a direct approach involving the reaction of a suitable amine with an activated carboxylic acid derivative. For instance, the reaction of N-ethyl-2-(methylamino)amine with an acetylating agent like acetyl chloride or acetic anhydride.
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Nucleophilic Substitution: Another viable route involves the reaction of N-ethyl-2-chloroacetamide with methylamine. The nucleophilic methylamine displaces the chloride to form the desired product.
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Reductive Amination: This method could involve the reaction of an appropriate aldehyde or ketone with an amine in the presence of a reducing agent.
Detailed Protocol: Nucleophilic Substitution
A representative protocol for the synthesis via nucleophilic substitution is as follows:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-2-chloroacetamide in a suitable polar aprotic solvent such as acetonitrile.
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Addition of Amine: Cool the solution in an ice bath and slowly add an excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas). The excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Once the reaction is complete, quench it with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum[1].
Chemical Reactivity
The molecule possesses several reactive sites:
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Amide Bond: The amide bond can undergo hydrolysis under acidic or basic conditions to yield N-ethyl-ethylamine and methylaminoacetic acid.
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Amine Groups: The secondary and tertiary amine functionalities can act as nucleophiles and bases. They can be further alkylated or acylated.
Hypothesized Mechanism of Action
In the absence of direct experimental evidence, a hypothesized mechanism of action can be formulated based on the structural features of N-ethyl-2-(methylamino)acetamide. The molecule's small size and polar nature suggest it may be a candidate for interacting with neurotransmitter systems within the CNS[3].
Structural Analogy and Potential Targets
The core structure of N-ethyl-2-(methylamino)acetamide bears resemblance to certain endogenous neuromodulators and synthetic psychoactive compounds. The ethylamino and methylamino groups are common pharmacophores in many CNS-active drugs.
Potential molecular targets could include:
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Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, such as dopaminergic, serotonergic, or adrenergic receptors. Given its structure, it might exhibit some affinity for trace amine-associated receptors (TAARs).
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Neurotransmitter Transporters: It is plausible that the compound could interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), potentially inhibiting the reuptake of these neurotransmitters from the synaptic cleft.
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Enzymes: The molecule could potentially inhibit enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO).
The following diagram illustrates a hypothesized signaling pathway modulation:
Caption: Hypothesized modulation of neurotransmitter reuptake.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To move from a hypothesized to an evidence-based mechanism of action, a systematic experimental approach is essential.
Tier 1: In Vitro Target Screening
The initial step involves broad screening to identify potential molecular targets.
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Receptor Binding Assays: A comprehensive radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program - PDSP) should be employed to assess the affinity of N-ethyl-2-(methylamino)acetamide hydrochloride for a wide range of CNS receptors and transporters.
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Enzyme Inhibition Assays: The compound should be tested for its ability to inhibit key enzymes involved in neurotransmitter metabolism, particularly MAO-A and MAO-B.
Tier 2: Functional Assays
Once binding affinities are established, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
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Cell-based Functional Assays: For receptors where significant binding is observed, cell lines expressing these receptors can be used to measure downstream signaling events, such as changes in intracellular calcium levels, cAMP production, or reporter gene expression.
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Neurotransmitter Uptake Assays: If binding to monoamine transporters is confirmed, synaptosome preparations or cell lines expressing these transporters can be used to measure the inhibition of radiolabeled neurotransmitter uptake.
The following diagram outlines the experimental workflow:dot digraph "Experimental_Workflow" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Compound Synthesis\n& Characterization"]; "Tier1" [label="Tier 1: In Vitro Screening", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Binding_Assays" [label="Receptor/Transporter\nBinding Assays"]; "Enzyme_Assays" [label="Enzyme Inhibition\nAssays"]; "Tier2" [label="Tier 2: Functional Assays", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Functional" [label="Cell-based Functional\nAssays"]; "Uptake_Assays" [label="Neurotransmitter\nUptake Assays"]; "Tier3" [label="Tier 3: Ex Vivo & In Vivo Studies", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Electrophysiology" [label="Brain Slice\nElectrophysiology"]; "Neurochemistry" [label="Microdialysis"]; "Behavioral" [label="Behavioral Assays"]; "End" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Mechanism of Action\nElucidation"];
"Start" -> "Tier1"; "Tier1" -> "Binding_Assays"; "Tier1" -> "Enzyme_Assays"; "Binding_Assays" -> "Tier2"; "Enzyme_Assays" -> "Tier2"; "Tier2" -> "Cell_Functional"; "Tier2" -> "Uptake_Assays"; "Cell_Functional" -> "Tier3"; "Uptake_Assays" -> "Tier3"; "Tier3" -> "Electrophysiology"; "Tier3" -> "Neurochemistry"; "Tier3" -> "Behavioral"; "Electrophysiology" -> "End"; "Neurochemistry" -> "End"; "Behavioral" -> "End"; }
Sources
- 1. N-(2-(Methylamino)ethyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming [frontiersin.org]
- 3. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
